Enhanced Solubility and Bioavailability Profile vs. Non-Morpholine Cyclopropylmethanol Analogs
The incorporation of a morpholine moiety is a well-established strategy to enhance aqueous solubility and improve the bioavailability of drug candidates. [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol, by virtue of its morpholine ring, is predicted to exhibit significantly improved solubility compared to non-morpholine cyclopropylmethanol analogs . This is a critical factor in lead optimization, as poor solubility is a major cause of drug candidate attrition.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Predicted to be high due to the presence of the morpholine ring |
| Comparator Or Baseline | Cyclopropylmethanol (no morpholine group) - Low predicted solubility |
| Quantified Difference | Not explicitly quantified; class-level inference based on known structure-property relationships. |
| Conditions | In silico prediction / Known structure-property relationship (SPR) for morpholine-containing compounds |
Why This Matters
This enhanced solubility profile can lead to higher exposure in vivo, potentially reducing the dose required for efficacy and improving the compound's developability as a drug candidate.
